N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC10935498
Molecular Formula: C16H21ClN6
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN6 |
|---|---|
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 2-N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C16H21ClN6/c1-11-12(17)6-5-7-13(11)19-16-21-14(20-15(18)22-16)10-23-8-3-2-4-9-23/h5-7H,2-4,8-10H2,1H3,(H3,18,19,20,21,22) |
| Standard InChI Key | ZOWATQZBWLXYGK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCCCC3 |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCCCC3 |
Introduction
N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are widely studied for their applications in pharmaceuticals, agriculture, and materials science due to their versatile chemical properties and biological activities.
This compound is characterized by:
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A triazine core (1,3,5-triazine), which is a six-membered aromatic ring containing three nitrogen atoms.
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Substituents including a 3-chloro-2-methylphenyl group and a piperidin-1-ylmethyl moiety, which significantly influence its physicochemical and biological properties.
Synthesis
The synthesis of this compound typically involves:
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Formation of the triazine core: Starting with cyanuric chloride as the precursor.
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Substitution reactions: Sequential nucleophilic substitution at the triazine ring positions using 3-chloro-2-methylaniline and piperidine derivatives under controlled conditions.
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Purification: Using crystallization or chromatography to isolate the final product.
This synthetic route ensures high yields and purity suitable for further applications.
Applications
Potential applications of N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine include:
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Pharmaceuticals: As a lead compound for developing anticancer or antimicrobial agents.
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Agriculture: As a herbicide or pesticide due to its triazine backbone.
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Materials Science: As a building block for polymers or advanced materials with unique thermal or chemical properties.
Toxicology and Safety
Preliminary data suggest that triazines may have:
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Low acute toxicity but potential chronic effects depending on exposure levels.
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Environmental persistence due to their stable aromatic structure.
Proper handling protocols and environmental assessments are essential when working with this compound.
Research Gaps and Future Directions
Despite its promising properties, research on N-(3-chloro-2-methylphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine remains sparse. Key areas for future exploration include:
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Detailed pharmacological profiling (e.g., receptor binding studies).
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Environmental impact assessments.
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Development of derivatives with enhanced activity and reduced toxicity.
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